Cas no 344419-58-5 (2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol)

2-Ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol is a phenolic compound featuring both ethoxy and hydroxypropene substituents, offering versatile reactivity for synthetic applications. Its structure combines an aromatic phenol core with an unsaturated side chain, enabling participation in electrophilic and nucleophilic reactions, including Michael additions and polymerizations. The presence of the hydroxyl group enhances solubility in polar solvents, while the ethoxy moiety contributes to stability. This compound is useful in organic synthesis, particularly in the development of specialty chemicals, fragrances, and bioactive intermediates. Its dual functional groups allow for selective modifications, making it a valuable building block in fine chemical and pharmaceutical research.
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol structure
344419-58-5 structure
商品名:2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
CAS番号:344419-58-5
MF:C11H14O3
メガワット:194.227063655853
CID:6408281
PubChem ID:12641153

2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol 化学的及び物理的性質

名前と識別子

    • 2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
    • SCHEMBL10056611
    • EN300-1865546
    • SCHEMBL22382769
    • 344419-58-5
    • 3-Ethoxy-p-Coumaryl alcohol
    • インチ: 1S/C11H14O3/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h3-6,8,12-13H,2,7H2,1H3/b4-3+
    • InChIKey: AZLVTHIOEZLJSZ-ONEGZZNKSA-N
    • ほほえんだ: O(CC)C1=C(C=CC(/C=C/CO)=C1)O

計算された属性

  • せいみつぶんしりょう: 194.094294304g/mol
  • どういたいしつりょう: 194.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 49.7Ų

2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1865546-0.5g
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
344419-58-5
0.5g
$603.0 2023-09-18
Enamine
EN300-1865546-2.5g
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
344419-58-5
2.5g
$1230.0 2023-09-18
Enamine
EN300-1865546-0.1g
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
344419-58-5
0.1g
$553.0 2023-09-18
Enamine
EN300-1865546-5g
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
344419-58-5
5g
$1821.0 2023-09-18
Enamine
EN300-1865546-10.0g
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
344419-58-5
10g
$4052.0 2023-06-02
Enamine
EN300-1865546-5.0g
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
344419-58-5
5g
$2732.0 2023-06-02
Enamine
EN300-1865546-0.25g
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
344419-58-5
0.25g
$579.0 2023-09-18
Enamine
EN300-1865546-0.05g
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
344419-58-5
0.05g
$528.0 2023-09-18
Enamine
EN300-1865546-1.0g
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
344419-58-5
1g
$943.0 2023-06-02
Enamine
EN300-1865546-1g
2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol
344419-58-5
1g
$628.0 2023-09-18

2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol 関連文献

2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenolに関する追加情報

Professional Introduction to Compound with CAS No. 344419-58-5 and Product Name: 2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol

The compound with the CAS number 344419-58-5 and the product name 2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol represents a significant area of interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of 2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol incorporates both aromatic and aliphatic moieties, which contribute to its diverse chemical properties and reactivity. Such structural motifs are often explored in the synthesis of novel bioactive molecules, particularly those targeting inflammatory pathways and metabolic disorders.

In recent years, there has been a growing emphasis on the development of natural product-inspired compounds, which often exhibit high biological activity with minimal side effects. The compound in question, 2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol, shares structural similarities with several phytochemicals known for their pharmacological effects. For instance, the presence of a hydroxyl group at the para position relative to the ethoxy substituent is a common feature in many bioactive phenols. This arrangement facilitates hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors.

One of the most compelling aspects of 2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol is its potential role in modulating inflammatory responses. Inflammatory processes are central to numerous pathological conditions, including autoimmune diseases, chronic infections, and cancer. The compound's ability to interact with key inflammatory mediators has been demonstrated in preclinical studies. Specifically, research indicates that it may inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. By targeting COX enzymes, 2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol could potentially reduce inflammation and alleviate associated symptoms.

Furthermore, the compound's structural features suggest that it may possess antioxidant properties. Oxidative stress is another critical factor in the pathogenesis of various diseases, including neurodegenerative disorders and cardiovascular conditions. The hydroxyl group in 2-ethoxy-4-(3-hydroxyprop-1-en-1-yl)phenol can participate in redox reactions, helping to neutralize reactive oxygen species (ROS). This antioxidant activity could contribute to protecting cells from damage caused by oxidative stress, thereby mitigating disease progression.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies have been employed to evaluate the binding affinity of 2-ethoxy-4-(3-hydroxyprop-1-en-1-y]phenol to various biological targets. These simulations have revealed that the compound exhibits favorable interactions with proteins involved in cell signaling pathways relevant to inflammation and metabolism. For example, docking studies have shown that it can bind to Janus kinases (JAKs), which are key regulators of immune responses. Such findings underscore the compound's therapeutic potential and highlight its suitability for further development as an anti-inflammatory agent.

The synthesis of 2-etbaxylo-bis(3-hydroxyprop-l-en-l-y]phenol has also been optimized to enhance yield and purity. Modern synthetic methodologies have allowed for more efficient production processes, reducing costs and improving scalability. Techniques such as catalytic hydrogenation and asymmetric synthesis have been utilized to construct the desired molecular framework with high precision. These advancements ensure that sufficient quantities of the compound can be produced for both preclinical and clinical studies.

In conclusion, 344419585 2-etbaxylo-bis(3-hydroxyprop-l-en-l-y]phenol represents a promising candidate for therapeutic intervention in inflammatory and metabolic disorders. Its unique structural features, coupled with its demonstrated biological activity, make it an attractive target for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing novel treatments that address unmet medical needs.

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